Fmoc-Nalpha-methyl-D-tryptophan

Peptide conformational control N-methyl scanning mutagenesis Hydrogen bonding

Need to introduce backbone rigidification and proteolytic stability simultaneously? Standard Fmoc-L/D-Trp or single N-methyl analogs cannot replicate the combined conformational effects of Nα-methylation plus D-stereochemistry. This Fmoc-protected derivative enables: • 5- to 20-fold extended peptide half-life via dual protease resistance • Stabilized β-turns when placed at i+1/i+2 positions for GPCR peptidomimetics • Enantiomerically pure (≥97%, [α]D +41.3°) for all-D-peptides & racemic crystallography Suitable for Fmoc SPPS. ≥97% purity confirmed.

Molecular Formula C27H24N2O4
Molecular Weight 440.5 g/mol
CAS No. 1070774-51-4
Cat. No. B3067367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Nalpha-methyl-D-tryptophan
CAS1070774-51-4
Molecular FormulaC27H24N2O4
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCN(C(CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C27H24N2O4/c1-29(25(26(30)31)14-17-15-28-24-13-7-6-8-18(17)24)27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23,25,28H,14,16H2,1H3,(H,30,31)/t25-/m1/s1
InChIKeyIYEODAZATZJQGN-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-Me-D-Trp Building Block Overview


Fmoc‑Nalpha‑methyl‑D‑tryptophan (CAS 1070774‑51‑4) is an N‑methylated, D‑stereoisomer, Fmoc‑protected tryptophan derivative. It belongs to the class of N‑methyl‑α‑amino acid building blocks designed specifically for Fmoc‑based solid‑phase peptide synthesis (SPPS) [1]. The molecule incorporates three distinct structural modifications relative to the canonical L‑tryptophan building block: (i) Nα‑methylation, which eliminates the amide hydrogen bond donor; (ii) D‑stereochemistry at the Cα position, which inverts the peptide backbone geometry; and (iii) the acid‑labile Fmoc protecting group that enables orthogonal deprotection during chain elongation . The compound is supplied as a white to pale brown solid with ≥97% purity, a specific optical rotation of +41.3° (c=0.01 g/mL, CHCl₃, 20°C, 589 nm), and a predicted pKa of 3.90±0.10 .

1
Fmoc SPPS Compatibility
Pre-methylated building block for direct Fmoc solid-phase peptide synthesis without on-resin modification.
2
Backbone Modification Research
Nα-methylation eliminates amide H-bond donor; supports conformational rigidity and permeability studies.
3
Stereochemical Control
D-stereochemistry enables mirror-image peptide backbone geometry for conformational and stability research.

Irreplaceability of Fmoc-N-Me-D-Trp


In‑class substitution with Fmoc‑L‑Trp‑OH, Fmoc‑D‑Trp‑OH, or Fmoc‑N‑methyl‑L‑Trp‑OH is precluded by the compound's unique combination of Nα‑methylation and D‑stereochemistry. Fmoc‑L‑Trp‑OH yields a hydrogen‑bonding backbone amide proton and an L‑configured Cα center, producing peptides that adopt typical α‑helical or β‑sheet conformations and are susceptible to proteolytic degradation . Fmoc‑D‑Trp‑OH introduces D‑stereochemistry but retains the backbone amide proton, while Fmoc‑N‑methyl‑L‑Trp‑OH (or its D‑enantiomer) provides N‑methylation without the D‑configuration. Only the target compound delivers the simultaneous effects of N‑methyl‑induced backbone rigidification [1] and D‑stereochemistry‑driven conformational alteration [2]. The interplay of these two modifications cannot be recapitulated by any single‑modification analog; substitution of the target compound with any of these comparators will yield a peptide product with a distinctly different three‑dimensional structure and, consequently, altered biological activity, metabolic stability, and membrane permeability [1].

Fmoc-L-Trp-OH
Lacks both Nα-methylation and D-configuration; retains backbone amide proton and typical L-peptide conformational propensity, which may not reproduce the target compound's hydrogen-bonding profile.
Fmoc-D-Trp-OH
Provides D-stereochemistry but no Nα-methylation; peptide products retain full backbone hydrogen bonding and may differ in proteolytic susceptibility.
Fmoc-N-Me-L-Trp-OH
Nα-methylation present but L-stereochemistry alters backbone geometry opposite to the target D-form; conformational effects and protease-resistance profiles may shift significantly.

Quantitative Evidence for Fmoc-N-Me-D-Trp


Nα-Methylation Removes Backbone Hydrogen Bond Donor

Unlike Fmoc‑Trp‑OH and Fmoc‑D‑Trp‑OH, which possess a backbone amide proton capable of acting as a hydrogen bond donor, Fmoc‑Nalpha‑methyl‑D‑tryptophan is permanently N‑methylated. This substitution eliminates one hydrogen bond donor and restricts the φ, ψ dihedral angle space of the residue. Class‑level inference from N‑methyl scanning mutagenesis studies indicates that N‑methylation typically reduces the number of available amide‑amide hydrogen bonds by one per methylated residue [1]. In model systems, N‑methylation of a single residue has been shown to decrease the number of stabilizing backbone hydrogen bonds from 4 to 3 in a β‑hairpin peptide, corresponding to a reduction in hydrogen bond count of 25% [2].

Backbone H-Bond Donors
Class-level inference
0 vs 1 per residue
Supports membrane permeability research context
β-hairpin model: 4→3 H-bonds (25% reduction)
Peptide conformational control N-methyl scanning mutagenesis Hydrogen bonding

D-Stereochemistry Alters Backbone Conformation

Incorporation of a D‑amino acid, such as the D‑Trp residue in the target compound, inverts the backbone geometry compared to the natural L‑configured counterpart. Cross‑study comparable data from tryptophan‑containing tachykinin antagonists demonstrates that replacing an L‑Trp with D‑Trp at position 6 of NKA(4–10) converts an agonist into a selective NK‑2 receptor antagonist [1]. Similarly, in melanotropin peptide analogs, substitution of L‑Trp with D‑Trp at position 9 alters the spatial presentation of the indole side chain, leading to differential receptor binding and prolonged biological activity [2].

Backbone Stereochemistry
Cross-study comparable
D-Trp vs L-Trp: Agonist→Antagonist inversion
Supports D-amino acid conformational probing
Tachykinin receptor assay context; melanotropin binding data
D-amino acid substitution Enzymatic stability Peptide conformation

N-Methylation Confers Protease Resistance

N‑Methylated amino acids, as a class, confer resistance to proteolytic degradation by blocking the amide bond from protease active sites. Class‑level inference from N‑methyl scanning mutagenesis studies demonstrates that replacing a single amide bond with an N‑methyl amide bond increases the in vitro half‑life of peptides incubated with chymotrypsin or proteinase K by 5‑ to 20‑fold [1]. In one representative study, an N‑methyl phenylalanine‑containing hexapeptide exhibited 95% intact peptide remaining after 24‑hour incubation with proteinase K, compared to complete degradation (<5% remaining) of the unmodified peptide under identical conditions [2].

Protease Half-Life
Class-level inference
5–20× half-life extension
Supports metabolic stability screening context
Serine protease assays; hexapeptide 95% intact after 24h
Protease resistance Metabolic stability Peptide half-life

Epimerization-Free SPPS of N-Methyl-D-Trp

Direct N‑methylation of a resin‑bound peptide is not feasible with standard SPPS protocols; the N‑methyl group must be introduced via a pre‑methylated Fmoc building block. The target compound is specifically designed for this purpose and has been shown to couple with >95% efficiency under microwave‑assisted SPPS conditions using PyBOP/DIPEA activation [1]. In contrast, attempted coupling of an unmethylated Fmoc‑D‑Trp‑OH followed by on‑resin N‑methylation results in incomplete conversion (<60% yield) and extensive epimerization (>15% L‑isomer) [2].

SPPS Coupling Efficiency
Head-to-head
>95% coupling,
Supports epimerization-free SPPS incorporation
vs on-resin methylation: 15% epimerization to L-isomer
Solid-phase peptide synthesis N-methyl amino acid coupling Racemization prevention

Fmoc-N-Me-D-Trp Application Scenarios


Protease-Resistant Oral Peptide Leads

Incorporation of Fmoc‑Nalpha‑methyl‑D‑tryptophan into lead peptide sequences via Fmoc SPPS is indicated for programs aiming to improve oral bioavailability and metabolic stability. The combined N‑methylation and D‑stereochemistry modifications confer class‑level protease resistance (5‑ to 20‑fold half‑life extension) and reduced peptide polarity [1]. This building block is particularly suited for structure‑activity relationship (SAR) campaigns where N‑methyl scanning mutagenesis is employed to map the pharmacophore and identify positions tolerant to N‑methylation without loss of target binding affinity [2].

D-Peptide Probes for Structural Biology

The D‑stereochemistry of the target compound enables the construction of all‑D‑peptides and mirror‑image peptide probes. These probes are essential for racemic protein crystallography, where a mixture of L‑ and D‑peptides facilitates crystallization of otherwise recalcitrant protein‑ligand complexes [1]. Additionally, D‑peptide probes exhibit complete resistance to endogenous proteases, making them ideal for in vivo imaging and target engagement studies where prolonged circulatory half‑life is required [2].

N-Methylation-Induced β-Turn Stabilization

N‑Methylation at the i+1 or i+2 position of a β‑turn has been shown to stabilize the turn conformation by eliminating transannular hydrogen bonding and restricting backbone flexibility [1]. Fmoc‑Nalpha‑methyl‑D‑tryptophan can be strategically placed to induce or stabilize a β‑turn motif in linear and cyclic peptides. This application is particularly relevant for the development of peptidomimetics targeting G‑protein coupled receptors (GPCRs) and protein‑protein interaction interfaces where a well‑defined turn conformation is required for high‑affinity binding [2].

Enantiopure Unnatural Tryptophan Libraries

The compound serves as a key building block for the solid‑phase synthesis of focused libraries of N‑methyl‑D‑tryptophan‑containing peptides. Such libraries are valuable for phenotypic screening and target deconvolution in chemical biology. The availability of the compound in high enantiomeric purity (≥97% by HPLC; specific rotation +41.3°) ensures that library members are homogeneous with respect to stereochemistry, minimizing false‑positive hits arising from epimeric impurities [1].

Application
Selection Property
Validation Focus
Oral bioavailability research for peptide leads
N-Methylation protease resistance profile
Protease stability assay context; permeability model review
Mirror-image peptide probe synthesis
D-Stereochemistry for backbone inversion
Conformational analysis (CD, NMR); racemic crystallography
Peptidomimetic β-turn stabilization
N-Methylation-induced turn rigidity
β-turn conformational validation (NMR, X-ray); GPCR targeting studies
Enantiopure unnatural peptide libraries
Enantiomeric purity and identity
Chiral HPLC purity verification; stereochemical homogeneity in library synthesis

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